molecular formula C8H4ClF3N2 B12065965 4-Chloro-2-(difluoromethyl)-5-fluoro-1H-pyrrolo[2,3-B]pyridine

4-Chloro-2-(difluoromethyl)-5-fluoro-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B12065965
M. Wt: 220.58 g/mol
InChI Key: DZEQHBLUZXAMSB-UHFFFAOYSA-N
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Description

4-Chloro-2-(difluoromethyl)-5-fluoro-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound that contains both chlorine and fluorine atoms. This compound is of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of the compound, making it a valuable candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(difluoromethyl)-5-fluoro-1H-pyrrolo[2,3-B]pyridine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(difluoromethyl)-5-fluoro-1H-pyrrolo[2,3-B]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine or fluorine positions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4-Chloro-2-(difluoromethyl)-5-fluoro-1H-pyrrolo[2,3-B]pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(difluoromethyl)-5-fluoro-1H-pyrrolo[2,3-B]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the binding affinity of the compound to its target, leading to increased potency and efficacy. The compound may inhibit enzyme activity or modulate receptor function, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(difluoromethyl)pyridine
  • 2-Fluoro-4-(trifluoromethyl)pyridine
  • 3,5-Dichloro-2,4,6-trifluoropyridine

Uniqueness

4-Chloro-2-(difluoromethyl)-5-fluoro-1H-pyrrolo[2,3-B]pyridine is unique due to its specific substitution pattern and the presence of both chlorine and fluorine atoms. This combination imparts distinct physicochemical properties, such as increased metabolic stability and enhanced binding affinity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H4ClF3N2

Molecular Weight

220.58 g/mol

IUPAC Name

4-chloro-2-(difluoromethyl)-5-fluoro-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C8H4ClF3N2/c9-6-3-1-5(7(11)12)14-8(3)13-2-4(6)10/h1-2,7H,(H,13,14)

InChI Key

DZEQHBLUZXAMSB-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC2=NC=C(C(=C21)Cl)F)C(F)F

Origin of Product

United States

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